
(1H-1,2,4-triazol-5-yl)methanol hydrochloride
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Overview
Description
(1H-1,2,4-triazol-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C3H6ClN3O and a molecular weight of 135.55 g/mol . It is a derivative of the 1,2,4-triazole ring system, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride typically involves the reaction of 1,2,4-triazole with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1H-1,2,4-triazol-5-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of (1H-1,2,4-triazol-5-yl)methanol hydrochloride exhibit promising anticancer properties. For instance, several synthesized compounds have shown cytotoxic activity against cancer cell lines such as HeLa, MCF-7, and HCT-116. The IC50 values for these compounds ranged from 12 µM to 23.9 µM, indicating their potential as effective anticancer agents when compared to standard drugs like doxorubicin.
Antifungal Properties
The compound has also been evaluated for its antifungal activity. Studies indicate that certain derivatives can inhibit the growth of fungal pathogens, making them candidates for developing new antifungal therapies.
Mechanism of Action
The mechanism of action for this compound involves binding to the active sites of enzymes through interactions with the nitrogen atoms in the triazole moiety. This interaction can lead to significant biochemical changes within organisms, influencing pathways related to cell growth and proliferation.
Neuropharmacology
In neuropharmacology, this compound is utilized in the synthesis of GABAA receptor agonists targeting the α3 subunit. These compounds are being investigated for their potential therapeutic effects on neurological disorders.
Synthesis of Heterocycles
The compound serves as a building block for synthesizing various heterocyclic compounds. Its ability to undergo further chemical transformations allows researchers to develop new molecular hybrids with enhanced biological activities .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of (1H-1,2,4-triazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.
(1H-1,2,4-triazol-3-yl)methanol: A similar compound with a different substitution pattern on the triazole ring.
(1H-1,2,4-triazol-5-yl)ethanol: Another derivative with an ethyl group instead of a methyl group.
Uniqueness
(1H-1,2,4-triazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various applications .
Biological Activity
(1H-1,2,4-triazol-5-yl)methanol hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C3H6ClN3O
- Molecular Weight : 135.55 g/mol
- CAS Number : 1195596-30-5
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The nitrogen atoms in the triazole ring are crucial for binding to active sites of enzymes, which can inhibit their activity and disrupt biochemical pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes critical for the survival of pathogens, including those associated with bacterial and fungal infections .
- Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties against a range of microorganisms .
Biological Activity
Research has demonstrated that this compound and its derivatives possess notable biological activities:
Antimicrobial Properties
A study evaluated various 1,2,4-triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance:
- Escherichia coli : Inhibition zones greater than 30 mm were recorded for some derivatives .
- Staphylococcus aureus : Moderate activity was noted with around 61% inhibition compared to standard antibiotics .
Anticancer Activity
Research has highlighted the cytotoxic effects of this compound against various tumor cell lines. The compound's interaction with cellular pathways involved in apoptosis suggests its potential as an anticancer agent.
Case Studies
Several case studies have explored the effectiveness of this compound in treating infections and cancer:
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis and evaluation of 15 triazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis. One derivative demonstrated an MIC of 2 μg/mL, showcasing strong bactericidal activity and suggesting potential therapeutic applications in tuberculosis treatment .
Case Study 2: Antifungal Activity
In vitro studies have shown that this compound exhibits antifungal properties against various fungal strains. Its mechanism involves disrupting fungal cell wall synthesis and function.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to the presence of the triazole ring. This structural feature enhances solubility and bioavailability in biological systems .
Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observed Effects | MIC Values |
---|---|---|---|
Antibacterial | Escherichia coli | Inhibition zone > 30 mm | < 8 μg/mL |
Staphylococcus aureus | ~61% inhibition | ~128 μg/mL | |
Antimycobacterial | Mycobacterium tuberculosis | Strong bactericidal activity | 2 μg/mL |
Antifungal | Various fungal strains | Disruption of cell wall synthesis | Varies by strain |
Cytotoxic | Tumor cell lines | Induction of apoptosis | Varies by cell line |
Properties
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQFKFAOONICQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.